molecular formula C18H23N7O2S B2940800 3-methyl-8-(3-methylpiperidin-1-yl)-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 685860-43-9

3-methyl-8-(3-methylpiperidin-1-yl)-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2940800
CAS RN: 685860-43-9
M. Wt: 401.49
InChI Key: GNSGNCIBRWXZKV-UHFFFAOYSA-N
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Description

3-methyl-8-(3-methylpiperidin-1-yl)-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H23N7O2S and its molecular weight is 401.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

One significant area of research involves the synthesis and characterization of novel pyrimidinyl purine diones, which are chemically related to the given compound. For example, a study reported the facile synthesis of novel unusual pyrimidinyl purine diones using BF3.Et2O, highlighting the methodologies for creating such compounds and their potential as building blocks in organic synthesis (Yadava et al., 2010).

Physical Properties and Reactions

Research into purine-6,8-diones delves into their ionization and methylation reactions, offering insights into their physical properties and how they interact in chemical reactions. Such studies provide foundational knowledge that can guide the application of these compounds in various scientific contexts (Rahat et al., 1974).

Cycloaddition Reactions

Another area of research focuses on the synthesis of derivatives through cycloaddition reactions. For instance, the synthesis of 5,6-dihydro-4H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-dione derivatives showcases the use of these compounds in creating complex heterocyclic structures, which could have implications in drug design and development (Simo et al., 2000).

Biological Activity

Studies on the biological activity of related compounds, such as the evaluation of substituted pyridines and purines containing 2,4-thiazolidinedione for their hypoglycemic and hypolipidemic activities in vitro and in vivo, underscore the potential of these molecules in medicinal chemistry and therapeutic applications (Kim et al., 2004).

Antioxidant Activity

The synthesis and study of N-aminomethyl derivatives of ethosuximide and pufemide with observed antioxidant activities illustrate the potential for these and similar compounds in exploring oxidative stress-related therapeutic avenues (Hakobyan et al., 2020).

properties

IUPAC Name

3-methyl-8-(3-methylpiperidin-1-yl)-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7O2S/c1-12-5-3-8-24(11-12)17-21-14-13(15(26)22-18(27)23(14)2)25(17)9-10-28-16-19-6-4-7-20-16/h4,6-7,12H,3,5,8-11H2,1-2H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSGNCIBRWXZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(N2CCSC4=NC=CC=N4)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.